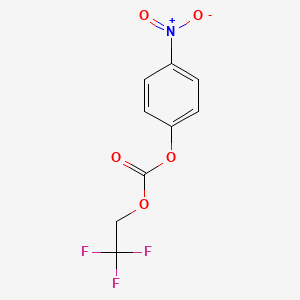

(4-nitrophenyl) 2,2,2-trifluoroethyl carbonate

Description

(4-Nitrophenyl) 2,2,2-trifluoroethyl carbonate is a fluorinated aryl carbonate ester characterized by a 4-nitrophenyl group and a trifluoroethyl moiety. The compound combines the electron-withdrawing effects of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, which influence its reactivity, stability, and applications. For example, fluorinated carbonates are widely studied in energy storage systems due to their electrochemical stability and low solvating power .

Propriétés

IUPAC Name |

(4-nitrophenyl) 2,2,2-trifluoroethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO5/c10-9(11,12)5-17-8(14)18-7-3-1-6(2-4-7)13(15)16/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJJFFADYSFMGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Route

The most common and well-documented method for synthesizing (4-nitrophenyl) 2,2,2-trifluoroethyl carbonate involves the reaction of 4-nitrophenol with 2,2,2-trifluoroethanol in the presence of a carbonylating agent. The key steps are:

-

- 4-nitrophenol (nucleophile)

- 2,2,2-trifluoroethanol (alcohol component)

- Carbonylating agent (electrophile)

-

- Phosgene (COCl₂)

- Triphosgene (a safer, solid alternative to phosgene)

Solvent: Typically dichloromethane or another inert organic solvent.

Conditions: Controlled temperature (often 0°C to room temperature) under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Mechanism: The carbonylating agent reacts with 2,2,2-trifluoroethanol to form an intermediate chloroformate, which then undergoes nucleophilic substitution by 4-nitrophenol to yield the desired carbonate ester.

Detailed Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 2,2,2-trifluoroethanol + Phosgene | 0°C, inert solvent | 2,2,2-trifluoroethyl chloroformate intermediate |

| 2 | Intermediate + 4-nitrophenol | 0°C to RT, inert atmosphere | This compound |

Industrial Scale Preparation

- Continuous flow synthesis: To improve efficiency and safety, industrial processes often employ continuous flow reactors for the phosgene-based synthesis, allowing precise control over reaction time, temperature, and reagent mixing.

- Catalysts: Use of catalysts such as tertiary amines or bases (e.g., pyridine) can facilitate the reaction by scavenging hydrochloric acid generated during the reaction.

- Yield optimization: Careful optimization of stoichiometry, temperature, and solvent choice maximizes yield and purity.

Analytical Data and Research Findings

Reaction Yields and Purity

| Parameter | Typical Value |

|---|---|

| Reaction yield | 75-90% |

| Purity (HPLC) | >98% |

| Reaction time | 1-3 hours |

| Temperature range | 0°C to 25°C |

Reaction Monitoring

- Techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the progress of the reaction and confirm product formation.

Research Insights on Preparation

- The trifluoroethyl group enhances the electrophilicity of the carbonate carbon, facilitating nucleophilic attack by 4-nitrophenol.

- Use of triphosgene as a phosgene substitute improves safety without compromising yield.

- The reaction is highly selective, producing minimal side products when conducted under optimized conditions.

Summary Table of Preparation Methods

| Method | Carbonylating Agent | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Phosgene-based synthesis | Phosgene | Dichloromethane | 0-25°C | 80-90 | Requires careful handling |

| Triphosgene-based synthesis | Triphosgene | Dichloromethane | 0-25°C | 75-85 | Safer alternative to phosgene |

| Continuous flow (industrial) | Phosgene/Triphosgene | Dichloromethane | Controlled | 85-90 | Enhanced safety and scalability |

Analyse Des Réactions Chimiques

Types of Reactions

(4-nitrophenyl) 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:

Nucleophilic substitution: The nitrophenyl ester group can be targeted by nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles like amines and thiols, as well as bases such as sodium hydroxide for hydrolysis reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving carbonic acid 4-nitrophenyl ester 2,2,2-trifluoroethyl ester depend on the specific reaction conditions and reagents used. For example, hydrolysis yields 4-nitrophenol and 2,2,2-trifluoroethanol, while nucleophilic substitution can produce a variety of substituted nitrophenyl derivatives .

Applications De Recherche Scientifique

(4-nitrophenyl) 2,2,2-trifluoroethyl carbonate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbonates and carbamates.

Biology: The compound can be employed in the modification of biomolecules, such as proteins and peptides, through esterification reactions.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of carbonic acid 4-nitrophenyl ester 2,2,2-trifluoroethyl ester involves the reactivity of its ester bond. The compound can undergo nucleophilic attack, leading to the cleavage of the ester bond and the formation of new products. The trifluoroethyl group can also influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical reactions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Fluorinated Carbonates

Structural and Functional Group Variations

The target compound differs from similar fluorinated carbonates in its substitution patterns:

- Bis(2,2,2-trifluoroethyl) carbonate (BTFC) : Contains two trifluoroethyl groups, enhancing its fluorophilicity and reducing polarity. Used as a solvent in lithium-ion batteries for its low solvating power and flame-retardant properties .

- Methyl 2,2,2-trifluoroethyl carbonate (FEMC) : Features a methyl group instead of the 4-nitrophenyl group. Exhibits lower molecular weight and higher volatility (boiling point: 74.2°C at 760 mmHg) compared to aryl-substituted analogs .

- Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) : An alkyl-substituted variant with improved low-temperature performance in lithium batteries due to reduced viscosity .

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

*Estimated based on structural analogs.

Research Findings and Industrial Relevance

- Synthetic Utility : The compound’s nitro and trifluoroethyl groups make it a candidate for generating diverse libraries of substituted semicarbazides or carbamates under parallel synthesis conditions .

- Thermal Stability: Fluorinated carbonates generally exhibit higher thermal stability than non-fluorinated analogs (e.g., ethylene carbonate), a property critical for high-temperature battery operation .

Activité Biologique

Overview

(4-Nitrophenyl) 2,2,2-trifluoroethyl carbonate is a chemical compound with the molecular formula C₉H₆F₃NO₅. It is characterized by its unique structural properties, which include a trifluoroethyl group and a nitrophenyl ester group. This compound has garnered attention for its potential applications in organic synthesis and biological modifications.

The compound can be synthesized through various methods, including nucleophilic substitution reactions and hydrolysis. The trifluoroethyl group enhances the reactivity of the ester bond, making it a valuable intermediate in chemical reactions. The hydrolysis of this compound yields 4-nitrophenol and 2,2,2-trifluoroethanol, demonstrating its potential as a reagent in organic synthesis.

Case Studies

-

Inhibition of Cancer Cell Proliferation

A study investigated the effects of similar nitrophenyl compounds on B-Raf(V600E) mutated cancer cells. Compounds with nitrophenyl groups demonstrated significant cytotoxicity against these cells, suggesting that this compound might also possess similar properties when further studied . -

Hydrolytic Activity

The hydrolytic behavior of related compounds has been extensively studied. For example, copper(II) complexes with nitrophenyl groups exhibited notable hydrolytic activity, leading to the release of active species that can interact with biological targets . This indicates that this compound may also undergo similar reactions under biological conditions.

The mechanism by which this compound exerts its biological effects primarily involves the reactivity of its ester bond. Nucleophilic attack on the ester bond can lead to cleavage and subsequent formation of biologically relevant products. The trifluoroethyl group may enhance the stability and reactivity of the compound in biological systems.

Research Findings

A summary of key findings related to the biological activity and potential applications of this compound is presented below:

Future Directions

Further research is warranted to explore the full range of biological activities associated with this compound. Potential areas for investigation include:

- Detailed enzyme inhibition studies to identify specific targets.

- Exploration of its role in drug design and development.

- Assessment of its pharmacokinetic properties in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.